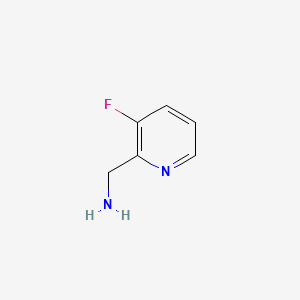

(3-Fluoropyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRSPKRGYAGOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458608 | |

| Record name | (3-fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312904-51-1 | |

| Record name | 3-Fluoro-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312904-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Fluoropyridin 2 Yl Methanamine

Established Synthetic Pathways for (3-Fluoropyridin-2-yl)methanamine

The synthesis of this compound can be achieved through several established chemical routes. These pathways primarily involve the transformation of functional groups on the pyridine (B92270) ring, starting from readily available precursors.

Reduction of 2-cyano-3-fluoropyridine

A primary and direct method for synthesizing this compound is through the chemical reduction of 2-cyano-3-fluoropyridine. nbinno.com The nitrile group (-CN) at the 2-position is converted to an aminomethyl group (-CH₂NH₂). This transformation is a common strategy in organic synthesis for producing primary amines. The precursor, 2-cyano-3-fluoropyridine, is a known chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. nbinno.com

The synthesis of the precursor itself can be accomplished through nucleophilic substitution. One common method involves the reaction of 2-cyano-3-chloropyridine with potassium fluoride (B91410) in a polar aprotic solvent like 1-methyl-2-pyrrolidinone (B7775990) (NMP), heated at reflux. chemicalbook.com Another approach uses the reaction of 2,3-dichloropyridine (B146566) with potassium fluoride and potassium cyanide, often in the presence of a palladium catalyst. nbinno.com

The reduction of the nitrile can be carried out using various reducing agents. Common methods applicable to this transformation include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This method is widely used for its efficiency and clean reaction profile.

Chemical Reduction: Employing metal hydrides such as Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or Sodium borohydride (B1222165) (NaBH₄) in combination with a cobalt(II) chloride catalyst.

The choice of reducing agent and reaction conditions is critical to optimize the yield and purity of the final amine product.

Multi-step Synthetic Routes

One such strategy begins with inexpensive and commercially available quinolinic acid. google.com This multi-step process involves a sequence of reactions:

Acid Anhydride (B1165640) Formation: Quinolinic acid is treated with thionyl chloride to form the corresponding anhydride. google.com

Esterification: The anhydride is reacted with an alcohol, such as isopropanol, to produce a mono-ester. google.com

Ammoniation and Fluorination: The remaining carboxylic acid is converted to an amino group, followed by a fluorination step to introduce the fluorine atom onto the pyridine ring. google.com

Reduction of the Ester: The ester group at the 2-position is reduced to a primary alcohol, yielding 3-fluoropyridine-2-methanol. google.com

Conversion of Alcohol to Amine: The resulting alcohol can then be converted to the target amine. This is typically achieved by first converting the alcohol to a better leaving group (e.g., a tosylate or a halide) and then performing a nucleophilic substitution with an amine source like ammonia (B1221849) or an azide (B81097) followed by reduction.

This approach, while longer, demonstrates the construction of the target molecule from basic starting materials, highlighting the versatility of synthetic organic chemistry. flinders.edu.augoogle.com

Precursor Compounds and Intermediate Syntheses

Formation from N-((4-chloro-3-fluoropyridin-2-yl)methyl)-2-methylpropane-2-sulfinamide

In some synthetic strategies, particularly for creating libraries of related compounds, protecting groups are employed. The use of a sulfinamide group, such as 2-methylpropane-2-sulfinamide (B31220) (tert-butanesulfinamide), serves to protect the amine during intermediate steps. The target compound can be synthesized from a precursor like N-((4-chloro-3-fluoropyridin-2-yl)methyl)-2-methylpropane-2-sulfinamide.

The synthesis would proceed in two key transformations:

Deprotection of the Amine: The tert-butanesulfinamide group is a chiral auxiliary and protecting group that can be readily cleaved under acidic conditions. Treatment with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or ethanol (B145695), effectively removes the protecting group to reveal the primary amine.

Dechlorination: The chloro-substituent at the 4-position must be removed. This can be accomplished via catalytic hydrogenation. Using a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate) will typically effect the reductive dehalogenation of the chloropyridine.

This pathway allows for late-stage diversification, where the protected and functionalized pyridine core can be modified before the final deprotection and dechlorination steps. mdpi.com

Optimization of Synthetic Procedures

Enhancing the efficiency of chemical syntheses is crucial for both laboratory-scale research and potential industrial production. This involves systematic studies of reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Reaction Condition Studies and Yield Enhancement

The optimization of synthetic procedures for this compound and its precursors involves careful study of several factors. For the synthesis of the key intermediate, 2-cyano-3-fluoropyridine, from its chloro-analogue, reaction conditions have a significant impact on the outcome. chemicalbook.com

A documented procedure involves heating 2-cyano-3-chloropyridine with potassium fluoride in 1-methyl-2-pyrrolidinone, which resulted in a 50% yield after purification. chemicalbook.com To enhance this yield, a chemist might investigate:

Solvent: Exploring other polar aprotic solvents like DMF or DMSO could alter the solubility and reactivity of the reagents. researchgate.netosti.gov

Fluorinating Agent: While potassium fluoride is common, other agents like cesium fluoride (CsF) or spray-dried potassium fluoride could offer higher reactivity.

Temperature and Reaction Time: A systematic study of the temperature profile and reaction duration can identify the optimal balance between reaction rate and the formation of byproducts.

Phase-Transfer Catalysis: The addition of a phase-transfer catalyst, such as a crown ether or a quaternary ammonium salt, can enhance the effective reactivity of the fluoride salt, potentially allowing for milder reaction conditions and higher yields. researchgate.net

For the reduction step of the nitrile, yield enhancement focuses on preventing the formation of secondary or tertiary amine byproducts. This can be controlled by the choice of catalyst, solvent, and the addition of ammonia to the reaction mixture during catalytic hydrogenation.

Below is a table summarizing key reaction parameters and their potential for optimization in the synthesis of the precursor 2-cyano-3-fluoropyridine.

| Parameter | Condition Example chemicalbook.com | Optimization Strategy | Potential Outcome |

| Reactant | 2-cyano-3-chloropyridine | Use of more reactive leaving groups (e.g., bromo, iodo, or sulfonyl) | Milder reaction conditions |

| Reagent | Potassium Fluoride (KF) | Use of spray-dried KF, CsF, or add phase-transfer catalyst | Increased reactivity and yield |

| Solvent | 1-methyl-2-pyrrolidinone | Test other aprotic polar solvents (DMF, DMSO) | Improved solubility and rates |

| Temperature | Reflux | Systematic temperature screening | Minimize byproducts, improve yield |

| Yield | 50% | Combination of optimized parameters | Higher conversion to desired product |

Purification Techniques in Chemical Synthesis

The purification of this compound and its derivatives is a critical step to ensure the isolation of a high-purity product, free from starting materials, reagents, and by-products. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and stability. Commonly employed techniques in the synthesis of such heterocyclic amines include extraction, chromatography, and recrystallization.

Following a synthesis, a typical work-up procedure involves quenching the reaction mixture and then performing a liquid-liquid extraction. For instance, the product can be extracted from an aqueous layer into an immiscible organic solvent like dichloromethane. The organic phase is then washed with brine to remove residual water-soluble impurities, dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate, and filtered. The solvent is subsequently removed under reduced pressure to yield the crude product.

For further purification, column chromatography is a highly effective method. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, of appropriate polarity is chosen to move the compounds through the column. The polarity of the eluent is often varied in a gradient to effectively separate the target compound from impurities. For example, a gradient of ethyl acetate (B1210297) in hexane (B92381) is a common choice. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the pure product are combined and concentrated.

Recrystallization is another powerful purification technique for solid compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The purified crystals are then collected by filtration.

These techniques can be used individually or in combination to achieve the desired level of purity for this compound and its subsequent derivatives.

Derivatization and Analog Synthesis Utilizing this compound

This compound is a valuable building block in medicinal chemistry and materials science due to its unique structural features: a fluorinated pyridine ring and a primary aminomethyl group. The primary amine serves as a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives and analogs.

Formation of Substituted Pyridine Analogs

The primary amine of this compound is a nucleophilic center that can readily undergo reactions to form various substituted pyridine analogs. Standard organic transformations can be applied to modify this amine, leading to secondary and tertiary amines, thereby expanding the chemical space around the core structure.

One common derivatization is N-alkylation , where the amine reacts with alkyl halides (R-X, where X = Cl, Br, I) or other alkylating agents. This reaction, typically carried out in the presence of a base to neutralize the resulting acid, yields secondary or tertiary amines depending on the stoichiometry and reaction conditions.

Another key transformation is N-arylation , which can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aminomethyl group and an aryl halide or triflate, leading to N-aryl substituted derivatives. These reactions provide access to a broad class of analogs with varied electronic and steric properties. The general approach for these substitutions is outlined in the table below.

Table 1: General Reactions for N-Substitution of this compound

| Reaction Type | Reactant | General Product Structure | Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | (3-Fluoropyridin-2-yl)-N-alkylmethanamine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |

| Reductive Amination | Aldehyde/Ketone (R'C(O)R'') | (3-Fluoropyridin-2-yl)-N-alkylmethanamine | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | (3-Fluoropyridin-2-yl)-N-arylmethanamine | Palladium Catalyst, Ligand, Base |

Synthesis of Amide Derivatives

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry for creating stable, drug-like molecules. nih.govbeilstein-journals.org The primary amine of this compound can be readily acylated by carboxylic acids or their activated derivatives (such as acyl chlorides or esters) to form a wide range of amide derivatives. nih.govnih.gov

The most common method involves the use of a coupling agent to facilitate the reaction between the carboxylic acid (R-COOH) and the amine. ntd-network.orgresearchgate.netnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of coupling agents and conditions can be employed, allowing for the synthesis of amides from diverse starting materials, including both aliphatic and aromatic carboxylic acids. ntd-network.org The reaction is typically performed in an inert solvent in the presence of a non-nucleophilic base.

Table 2: General Scheme for Amide Synthesis

| Starting Material 1 | Starting Material 2 | Product | Typical Coupling Agents |

|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | N-((3-Fluoropyridin-2-yl)methyl)amide | HATU, HOBt, EDC, DCC, PyBOP |

| This compound | Acyl Chloride (R-COCl) | N-((3-Fluoropyridin-2-yl)methyl)amide | Base (e.g., Triethylamine, Pyridine) |

This versatility allows for the incorporation of the (3-fluoropyridin-2-yl)methyl moiety into a vast array of molecular scaffolds, enabling extensive structure-activity relationship (SAR) studies. nih.gov

Integration into Spirocyclic Compounds

Spirocyclic scaffolds are of significant interest in drug discovery as they introduce three-dimensional complexity, which can improve compound properties such as target selectivity and metabolic stability. dndi.org this compound can be utilized as a key building block in the synthesis of novel spirocyclic compounds, particularly through multicomponent reactions. beilstein-journals.orgresearchgate.net

A plausible strategy involves a three-component reaction between an arylamine or, in this case, this compound, a cyclic ketone like isatin, and a third component with active methylene (B1212753) groups, such as a cyclopentane-1,3-dione. beilstein-journals.org In such a reaction, the amine condenses with the ketone to form an intermediate which then undergoes further cyclization reactions to generate the complex spirocyclic architecture. This approach provides a convergent and efficient route to novel spiro[dihydropyridine-oxindole] derivatives incorporating the fluoropyridine motif.

Table 3: Hypothetical Three-Component Reaction for Spirocycle Synthesis

| Component 1 | Component 2 | Component 3 | Potential Product Class |

|---|---|---|---|

| This compound | Isatin | Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] derivatives |

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases. nih.govrsc.org this compound is a crucial reagent for synthesizing derivatives of this class, specifically N-substituted pyrazolo[1,5-a]pyrimidin-7-amines.

The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction. A 7-chloro- or other 7-halo-substituted pyrazolo[1,5-a]pyrimidine is used as the electrophilic partner. The primary amine of this compound acts as the nucleophile, displacing the halide at the C7 position of the pyrazolo[1,5-a]pyrimidine core. This reaction is often carried out at elevated temperatures, sometimes with the aid of a base, in a suitable high-boiling solvent like DMF or DMSO. This synthetic strategy allows for the modular construction of diverse libraries of potential kinase inhibitors for biological screening. clockss.orgjst.go.jp

Table 4: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Pyrazolo[1,5-a]pyrimidine Precursor (Example) | Amine Reagent | Product Class | General Reaction |

|---|---|---|---|

| 7-Chloro-3,5-diphenyl-pyrazolo[1,5-a]pyrimidine | This compound | N-((3-Fluoropyridin-2-yl)methyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | Nucleophilic Aromatic Substitution (SNAr) |

Chemical Reactivity and Transformation Mechanisms

Amination Reactions

The primary amine group of (3-Fluoropyridin-2-yl)methanamine readily participates in various amination reactions, including acylation, and reductive amination. These reactions are fundamental for constructing larger molecules and introducing diverse functional groups.

Acylation: The nucleophilic amine can react with acylating agents like acid chlorides or anhydrides to form corresponding amides. This transformation is a common strategy to link the fluoropyridine moiety to other molecular fragments.

Reductive Amination: Reductive amination allows for the formation of secondary or tertiary amines by reacting this compound with aldehydes or ketones in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.comlibretexts.org This one-pot reaction proceeds through an intermediate imine, which is then reduced to the amine. wikipedia.orglibretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com This method is highly versatile for creating a wide range of substituted amines. masterorganicchemistry.com For instance, N-methylation can be achieved using formaldehyde (B43269) as the carbonyl partner. sigmaaldrich.com

Coupling Reactions

This compound is a valuable partner in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction class is a powerful tool for forming carbon-nitrogen bonds, a common linkage in many biologically active compounds. wikipedia.orgyoutube.comnih.gov

In a typical Buchwald-Hartwig reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org The development of specialized, bulky, and electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group, has significantly expanded the scope and efficiency of this reaction. youtube.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com This methodology allows for the facile synthesis of aryl amines under relatively mild conditions, often replacing harsher traditional methods. wikipedia.org The strategic application of sequential palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enables the synthesis of poly-functionalized pyridines. rsc.org

The fluorine atom on the pyridine (B92270) ring can also participate in nucleophilic aromatic substitution (SNAr) reactions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine substituent. nih.gov This enhanced reactivity makes fluoropyridines useful substrates for introducing various nucleophiles. nih.govresearchgate.netconsensus.app

Role as a Key Intermediate in Complex Organic Synthesis

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of complex and medicinally relevant molecules, including kinase inhibitors and macrocycles.

Synthesis of Kinase Inhibitors: this compound and its derivatives are integral components in the synthesis of various kinase inhibitors, particularly those targeting Colony-Stimulating Factor 1 Receptor (CSF-1R). nih.govnih.govgoogle.com CSF-1R is a crucial target in drug discovery for various diseases, including cancer and inflammatory disorders. nih.govgoogle.comresearchgate.net For example, this amine can be incorporated into pyrrolo[2,3-d]pyrimidine scaffolds, which are known to produce potent CSF-1R inhibitors. nih.gov The synthesis often involves coupling the amine with a halogenated heterocyclic core.

Synthesis of Macrocycles: Macrocycles, cyclic compounds with rings containing at least twelve atoms, are an important class of molecules with diverse biological activities. nih.govnih.gov The synthesis of these large rings often presents challenges due to competing oligomerization reactions. nih.gov this compound can be incorporated as a building block in the synthesis of polyazamacrocycles through methods like palladium-catalyzed amination. researchgate.net

Synthesis of Other Biologically Active Molecules: The structural motif of this compound is also found in the synthesis of other important compounds. For instance, it is a precursor for 3-fluoropyridine-2-methanol, an important intermediate for synthesizing androgen receptor modulators and melanin-concentrating hormone receptor antagonists. google.com Furthermore, derivatives have been used in the creation of antitumor agents like Phenanthrene-based tylophorine-1 (PBT-1) analogues. nih.gov

Applications in Organic Synthesis and Medicinal Chemistry

Building Block in Heterocyclic Compound Synthesis

The structural characteristics of (3-Fluoropyridin-2-yl)methanamine make it an ideal starting point for creating diverse heterocyclic compounds. nih.gov The primary amine group can readily undergo various chemical transformations to construct new ring systems or to be attached as a critical side chain to pre-existing heterocyclic scaffolds.

A notable example of its application is in the synthesis of substituted pyrazolo[1,5-a]pyrimidines . These compounds are synthesized through the reaction of a 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate with this compound, which results in the formation of the corresponding 7-amino derivative. This synthetic strategy is instrumental in generating libraries of novel compounds that can be screened for potential biological activities. The direct incorporation of the fluoropyridine moiety is a key advantage, as this structural unit is a common feature in many biologically active molecules. google.com

Precursor for Pharmacologically Active Molecules

In the field of medicinal chemistry, this compound is primarily valued as a precursor for the synthesis of molecules with therapeutic potential. Its structural elements are integral to a variety of enzyme inhibitors and other pharmacologically active compounds.

PRMT5 Inhibitors: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant target in oncology. digitellinc.comdigitellinc.com The development of PRMT5 inhibitors is an active area of research, with several compounds undergoing preclinical and clinical evaluation. nih.gov For instance, MRTX1719 is a known PRMT5 inhibitor that shows synthetic lethality in cancers with MTAP deletion. nih.gov While the exact synthesis of all named inhibitors may vary, the general strategy often involves exploring novel heterocyclic structures to optimize potency and selectivity, a process for which building blocks like this compound are essential. digitellinc.comresearchgate.net

SCD1 Inhibitors: Stearoyl-CoA Desaturase-1 (SCD1) is an enzyme that plays a crucial role in lipid metabolism and is a target for metabolic diseases and cancer. researchgate.netgsartor.orgnih.gov Structure-activity relationship (SAR) studies on SCD1 inhibitors have demonstrated that modifications of the heterocyclic components can dramatically influence their inhibitory activity. nih.gov For example, research has highlighted the importance of a pyridin-3-yl-methyl group for maintaining high potency in a class of SCD1 inhibitors. nih.gov This underscores the potential of closely related structures, such as the (3-fluoropyridin-2-yl)methyl group, in the design of new and effective SCD1 inhibitors. researchgate.net

Plasma Kallikrein Inhibitors: Plasma kallikrein is a serine protease that plays a key role in the inflammatory cascade leading to swelling in conditions like hereditary angioedema (HAE). nih.govdrugbank.com Consequently, inhibitors of plasma kallikrein are a major focus for the treatment of HAE. nih.govgoogle.com The synthesis of potent and selective plasma kallikrein inhibitors often involves the construction of complex heterocyclic molecules, which necessitates a diverse toolkit of chemical building blocks. nih.gov

This compound has been effectively used in the synthesis of new compounds aimed at treating tuberculosis. In the quest for novel anti-mycobacterial agents based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, researchers have synthesized a variety of analogues to probe their structure-activity relationships. One such derivative was created by reacting a chlorinated pyrazolo[1,5-a]pyrimidine with this compound. This strategic incorporation of the fluorinated pyridine (B92270) group is part of a larger effort to develop next-generation drugs to address the global health challenge of tuberculosis.

| Compound Class | Synthetic Utility of this compound | Therapeutic Goal |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivatives | Incorporated as an N-[(3-fluoropyridin-2-yl)methyl] side chain. | Development of novel anti-mycobacterial agents. |

One of the most well-defined applications of this compound is in the creation of Vamifeport (also known as VIT-2763). Vamifeport is an investigational oral ferroportin inhibitor for the treatment of blood disorders such as β-thalassemia. Ferroportin is the primary cellular iron exporter, and its inhibition can help manage iron dysregulation. The chemical name of Vamifeport, 2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide, explicitly shows the incorporation of the this compound scaffold.

| Drug Name | Key Structural Feature from Precursor | Mechanism of Action | Potential Indication |

|---|---|---|---|

| Vamifeport (VIT-2763) | N-[(3-fluoropyridin-2-yl)methyl]amide | Oral Ferroportin Inhibitor | β-thalassemia |

Direct thrombin inhibitors represent a class of anticoagulant drugs that function by directly blocking the enzymatic activity of thrombin, a key enzyme in the blood coagulation cascade. The design of these inhibitors often involves creating molecules with specific three-dimensional structures that can fit into the active site of the thrombin enzyme. While the synthesis of such complex molecules relies on a wide range of chemical building blocks, a direct application of this compound in a publicly disclosed thrombin inhibitor has not been identified in the reviewed literature. google.com

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. mdpi.com Pim kinases are also key oncogenic drivers. nih.gov Consequently, the development of inhibitors that can dually target components of these pathways, such as Pim and mTORC, is a promising strategy in cancer therapy. nih.govnih.govresearchgate.net The synthesis of these targeted inhibitors frequently requires the use of functionalized heterocyclic precursors to build the core structures and explore structure-activity relationships. nih.gov Although this compound represents the type of building block valuable for such endeavors, its specific use in a known dual Pim/mTORC inhibitor is not detailed in the available research.

Development of Diverse Chemical Libraries for Screening

This compound has emerged as a valuable building block in the construction of diverse chemical libraries for high-throughput screening. Its unique structural features, including a fluorinated pyridine ring and a reactive primary amine, provide a versatile scaffold for generating a wide array of novel molecules. These libraries are instrumental in the discovery of new lead compounds in medicinal chemistry and materials science.

The strategic incorporation of this compound into library synthesis allows for the systematic exploration of chemical space. The fluorine atom at the 3-position of the pyridine ring can influence the physicochemical properties of the resulting compounds, such as pKa, lipophilicity, and metabolic stability. This is a critical consideration in drug design, as these properties can significantly impact the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. The primary amine at the 2-position serves as a key functional handle for a variety of chemical transformations, enabling the attachment of diverse substituents and the creation of a broad range of derivatives.

A notable example of its application is in the synthesis of a library of pyrazolo[1,5-a]pyrimidin-7-amines for anti-mycobacterial activity screening. nih.gov In this context, this compound was utilized as a key reactant to introduce a substituted pyridylmethylamine moiety into the final compounds. nih.gov This allowed for the exploration of structure-activity relationships (SAR) and the identification of potent inhibitors of Mycobacterium tuberculosis. nih.gov

The following table details a specific reaction where this compound was used to generate a compound within a chemical library:

| Reactant 1 | Reactant 2 | Resulting Compound | Library Focus |

| 7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | This compound | N-((3-fluoropyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | Anti-mycobacterial agents nih.gov |

Furthermore, a derivative of this compound, (5-bromo-3-fluoropyridin-2-yl)methanamine, has been employed in the synthesis of biaryl compounds for libraries targeting diseases in oncology, neurology, and immunology. google.com The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions, thereby expanding the diversity of the chemical library. google.com

This is illustrated in the following example from a patent application:

| Reactant 1 | Reactant 2 | Resulting Compound | Therapeutic Area |

| A pyrazolo[3,4-d]pyrimidine core | (5-bromo-3-fluoropyridin-2-yl)methanamine | N-((5-bromo-3-fluoropyridin-2-yl)methyl)-... | Oncology, Neurology, Immunology google.com |

The use of this compound and its derivatives as building blocks facilitates the creation of libraries with a high degree of structural diversity. This diversity is crucial for increasing the probability of finding "hits" during screening campaigns against a wide range of biological targets. The ability to systematically modify the core structure allows chemists to fine-tune the properties of the library members, optimizing for potency, selectivity, and other desirable characteristics.

Computational and Theoretical Studies

Quantum Chemical Calculations, including Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.netresearchgate.net These methods can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For (3-Fluoropyridin-2-yl)methanamine, DFT calculations would elucidate how the fluorine atom and the aminomethyl group influence the electronic distribution across the pyridine (B92270) ring. The electronegativity of the fluorine atom is expected to have a significant impact on the molecule's dipole moment and the charge distribution on the aromatic ring. youtube.com Studies on similar 2-fluoro and 3-fluoropyridines have used DFT to achieve excellent agreement between calculated and experimental vibrational spectra, confirming the reliability of these theoretical methods for predicting molecular properties. researchgate.net

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H7FN2 | PubChem nih.gov |

| Exact Mass | 126.05932639 Da | PubChem nih.gov |

| Molecular Weight | 126.13 g/mol | PubChem nih.gov |

| XLogP3-AA | -0.2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Polar Surface Area | 38.9 Ų | PubChem nih.gov |

This table presents data computationally generated by PubChem.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. las.ac.cn It is extensively used in drug discovery to simulate the interaction between a small molecule ligand, such as this compound, and the binding site of a target protein.

The key structural features of this compound for protein interactions are the pyridine nitrogen, the primary amine of the methanamine group, and the fluorine atom. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. youtube.com The fluorine atom, while a weak hydrogen bond acceptor, can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) and can significantly modulate the molecule's binding affinity and physicochemical properties. acs.orgnih.gov

Docking simulations for this compound would involve placing it into the active site of a selected protein target. The software would then calculate the most stable binding poses and estimate the binding affinity (docking score). Studies on other fluorinated pyridine derivatives have shown that the fluorine atom can enhance binding affinity to various biological targets and influence interactions with water networks within the binding pocket. nih.govuel.ac.ukacs.org These simulations are crucial for generating hypotheses about the molecule's potential biological targets and mechanism of action. mdpi.com

In Silico Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. collaborativedrug.com In silico SAR studies use computational models to predict how modifications to a molecule's structure will affect its activity, helping to guide the design of more potent and selective compounds. nih.gov

For this compound, an in silico SAR study would explore the effects of various structural modifications:

Fluorine Position: Moving the fluorine atom to other positions on the pyridine ring (e.g., 4-fluoro, 5-fluoro, or 6-fluoro isomers) would likely alter the electronic properties and steric profile, thereby affecting protein binding.

Substitution of Fluorine: Replacing the fluorine atom with other halogens (Cl, Br) or with small alkyl or methoxy (B1213986) groups would systematically probe the importance of electronegativity, size, and lipophilicity at that position.

Modification of the Aminomethyl Group: Altering the linker, for instance, to an ethylamine, or N-alkylation of the amine, would explore the spatial and hydrogen-bonding requirements of a potential binding pocket.

By comparing the predicted activities of these virtual analogs, researchers can build a model of the pharmacophore—the essential features required for biological activity. SAR analyses of other pyridine derivatives have successfully identified key structural requirements for their antiproliferative or enzyme inhibitory activities. nih.govnih.gov

Table 2: Comparison of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | 312904-51-1 | C6H7FN2 | F at C3, Aminomethyl at C2 |

| (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 | C6H7FN2 | F at C6, Aminomethyl at C3 |

| (2-Fluoropyridin-3-yl)methanamine | 455060-33-0 | C6H7FN2 | F at C2, Aminomethyl at C3 |

| (3-Fluoropyridin-4-yl)methanamine (B591669) | 870063-62-0 | C6H7FN2 | F at C3, Aminomethyl at C4 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For this compound, the primary source of conformational flexibility is the rotation around the C2-C(H2) bond, which determines the orientation of the aminomethyl group relative to the pyridine ring. The fluorine atom at the 3-position may introduce steric or electronic effects that favor certain conformations.

Molecular Dynamics (MD) simulations provide a dynamic view of these conformational changes over time. nih.gov By simulating the motion of the molecule in a biological environment (e.g., solvated in water, or bound to a protein), MD can reveal the stability of different conformations, the flexibility of the molecule, and the nature of its interactions with surrounding molecules. nih.govnih.gov For fluorinated ligands, MD simulations can be particularly insightful for understanding the behavior of the C-F bond and its influence on the stability of protein-ligand complexes and surrounding water networks. nih.govacs.org While specific MD studies on this compound are not documented in the searched literature, this technique remains a powerful tool for understanding its dynamic behavior at an atomic level.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of (3-Fluoropyridin-2-yl)methanamine. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer comprehensive insights into the compound's atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a derivative of this compound, characteristic signals can be observed. For instance, the protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, with their chemical shifts and splitting patterns influenced by the fluorine substituent. The methylene (B1212753) (-CH₂) and amine (-NH₂) protons have distinct signals in the aliphatic region. A representative ¹H NMR spectrum of a related compound showed signals for the pyridine ring protons in the range of δ 8.21–8.53 ppm. semanticscholar.org For a similar but distinct compound, (3-Bromopyridin-2-yl)methanamine, diagnostic peaks were noted at δ 8.2–8.5 ppm for the pyridine proton and δ 3.5–4.0 ppm for the methylene group (-CH₂-NH₂).

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift influenced by its electronic environment. The carbon atom bonded to the fluorine atom (C-F) exhibits a characteristic large coupling constant.

The following table summarizes the expected NMR data based on analysis of related structures.

| Analysis Type | Expected Chemical Shift (δ) / ppm | Description |

| ¹H NMR | ~8.2-8.5 | Pyridine ring protons |

| ~7.2-7.8 | Pyridine ring protons | |

| ~3.8-4.2 | Methylene protons (-CH₂) | |

| ~1.5-2.5 | Amine protons (-NH₂) (broad singlet) | |

| ¹³C NMR | ~155-165 (d, ¹JCF) | Carbon attached to Fluorine (C3) |

| ~140-150 | Pyridine ring carbons | |

| ~120-135 | Pyridine ring carbons | |

| ~40-50 | Methylene carbon (-CH₂) | |

| Note: 'd' denotes a doublet, and ¹JCF refers to the one-bond coupling between carbon and fluorine. Actual values can vary based on solvent and experimental conditions. |

Mass Spectrometry (MS, LC/MS, HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Low-Resolution Mass Spectrometry (LRMS): Often coupled with liquid chromatography (LC/MS), this technique is used to confirm the presence of the target compound in a reaction mixture. For this compound (molecular weight: 126.13 g/mol ), the protonated molecular ion [M+H]⁺ is typically observed at m/z 127.0 or 127.1. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The exact mass of this compound (C₆H₇FN₂) is 126.05932639 Da. nih.gov HRMS analysis would aim to detect an ion with a mass very close to this value (e.g., for [M+H]⁺, the expected m/z is 127.06660), thus confirming the molecular formula. uni.lu

The table below shows predicted mass spectrometry data for various adducts of the compound.

| Adduct | Mass-to-Charge Ratio (m/z) | Reference |

| [M+H]⁺ | 127.06660 | uni.lu |

| [M+Na]⁺ | 149.04854 | uni.lu |

| [M+K]⁺ | 165.02248 | uni.lu |

| [M-H]⁻ | 125.05205 | uni.lu |

| Data sourced from predicted values. uni.lu |

Chromatographic Techniques

Chromatography is employed to separate the target compound from starting materials, by-products, and other impurities, and to assess its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. The technique uses a column containing a stationary phase and a pressurized liquid solvent (mobile phase) to separate components of a mixture. For pyridine-containing compounds, reversed-phase columns, such as C18, are commonly used. researchgate.netsielc.com The mobile phase often consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.netsielc.com Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels for commercially available this compound or its derivatives are often reported as ≥97% or higher. semanticscholar.orglabcompare.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle-sized columns, resulting in faster analysis times and improved resolution. This technique can provide a more accurate assessment of purity by separating even closely related impurities more effectively. UPLC systems are often used in quality control and for monitoring reaction progress in the synthesis of pharmaceutical intermediates. bldpharm.com

The following table outlines typical parameters for a chromatographic analysis.

| Parameter | Typical Condition | Reference |

| Technique | HPLC / UPLC | researchgate.netsielc.combldpharm.com |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.netsielc.com |

| Mobile Phase | Acetonitrile / Buffered Aqueous Solution (e.g., Ammonium (B1175870) Acetate) | researchgate.net |

| Detection | UV (e.g., at 262 nm) | researchgate.net |

| Flow Rate | ~1.0 mL/min | researchgate.net |

Purity Analysis and Standardization

The final purity of a batch of this compound is typically determined using a combination of the techniques mentioned above. HPLC or UPLC is the standard method for quantifying purity as a percentage. researchgate.netsielc.com The results from NMR and MS are used to confirm the identity of the main peak in the chromatogram. Standardization requires a well-documented analytical method that is validated for precision, accuracy, and specificity to ensure reliable and reproducible results. researchgate.netresearchgate.netptfarm.pl For commercial distribution, a Certificate of Analysis (CoA) is generated, which includes the purity value (e.g., >98% by HPLC) and references to the spectroscopic data (¹H NMR, MS) that confirm the structure. labcompare.com

Biological Activity and Mechanistic Investigations

Antimicrobial Activity Studies

The investigation of pyridine (B92270) derivatives for antimicrobial properties is an active area of research, with a particular focus on challenging pathogens like Mycobacterium tuberculosis.

Derivatives of (3-Fluoropyridin-2-yl)methanamine are integral components in the synthesis of novel compounds tested for their ability to combat Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis. Research into pyrazolo[1,5-a]pyrimidines has identified this class of compounds as potent inhibitors of mycobacterial growth. nih.gov Specifically, a range of substituted 7-(2-pyridylmethylamine) derivatives have demonstrated significant activity. nih.gov

The effectiveness of these compounds is evaluated using in vitro mycobacterial growth inhibition assays (MGIA). nih.govgoogle.com These assays are crucial for the early evaluation of potential anti-tuberculosis treatments. google.com In a typical MGIA protocol, immune cells like peripheral blood mononuclear cells (PBMCs) are co-cultured with mycobacteria. After a set incubation period (e.g., 96 hours), the cells are lysed, and the extent of mycobacterial growth is quantified by methods such as the BACTEC MGIT system or by counting colony-forming units (CFU). google.comnih.gov A reduction in mycobacterial growth compared to control cultures indicates the inhibitory activity of the test compound. nih.gov Studies have shown that some of these novel compounds exhibit not only potent M. tb growth inhibition but also favorable characteristics such as low liability for hERG channel interaction and good stability in liver microsomes, highlighting their therapeutic potential. nih.gov

Enzyme Inhibition Profiling

The specific structural features of this compound make it a valuable scaffold for designing inhibitors that can selectively target the active sites of various enzymes.

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in cellular processes like gene expression, RNA splicing, and signal transduction. nih.govnih.gov As its dysregulation is linked to many cancers, PRMT5 has emerged as a promising therapeutic target. nih.govnih.gov

The search for small-molecule PRMT5 inhibitors is an area of intense research. A common strategy involves targeting the enzyme's catalytic site. nih.gov For instance, in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, elevated levels of the metabolite methylthioadenosine (MTA) partially inhibit PRMT5, creating a vulnerability that can be exploited by drugs that further inhibit the enzyme. nih.gov Virtual screening and biological evaluations have led to the identification of inhibitors with novel scaffolds, such as compound Y2431, which shows moderate activity with an IC₅₀ value of 10.09 μM. nih.gov While various scaffolds are being explored for PRMT5 inhibition, published research from the conducted searches does not specifically document this compound as a core structure in the development of these inhibitors.

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. Its expression is significantly upregulated in certain cancer cells, particularly in cancer-initiating cells, making it a target for therapeutic intervention. bicycletherapeutics.com

Inhibition of SCD1, either through small-molecule inhibitors or RNA interference, has been shown to impair the propagation of lung cancer spheroids and selectively kill cells with stem-like properties. bicycletherapeutics.com Research has demonstrated that SCD1 activity is crucial for controlling cellular lipid metabolism and that its inhibition can ameliorate disease severity in preclinical models of autoimmunity by affecting T-cell differentiation. medchemexpress.com Despite the active investigation into SCD1 inhibitors, a direct link or study involving this compound for SCD1 modulation was not identified in the reviewed literature.

Plasma kallikrein (pKal) is a serine protease that plays a central role in the kallikrein-kinin system by releasing bradykinin, a potent mediator of inflammation, vasodilation, and pain. nih.gov Uncontrolled pKal activity leads to conditions like hereditary angioedema (HAE), making it a key target for inhibitor drugs. bicycletherapeutics.com

The aminomethyl-pyridine scaffold is a recognized structural motif in the design of pKal inhibitors. A patent for N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides demonstrates the utility of this scaffold, which is an isomer of the this compound structure. One compound from this series, identified as Plasma kallikrein-IN-3, is a potent inhibitor of the enzyme. Structure-based drug design has further led to the development of macrocyclic pKal inhibitors derived from small molecule leads containing similar structural elements. nih.gov

Table 1: Inhibition of Plasma Kallikrein by an Aminomethyl-Pyridine-Based Inhibitor

| Compound | Scaffold Type | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Plasma kallikrein-IN-3 | (Pyridin-3-yl)methanamine derivative | Plasma Kallikrein | 0.15 |

The Pim family of protein kinases (Pim-1, Pim-2, Pim-3) and the mTORC1 protein kinase are key drivers of tumor growth and proliferation. nih.gov Inhibitors that can target both Pim and mTORC pathways are of significant interest in oncology. Research has led to the discovery of dual inhibitors, such as those based on a 2-oxoquinoline scaffold. nih.gov The synthesis of these compounds, however, typically starts from precursors like 3-chloroaniline (B41212) and does not involve this compound. nih.gov While the search for new inhibitor scaffolds is ongoing, a specific role for this compound in the context of Pim and mTORC inhibition is not described in the available search results.

Iron Metabolism Regulation via Ferroportin Inhibition

This compound is a key component of Vamifeport (also known as VIT-2763), an orally administered small molecule that acts as a ferroportin inhibitor. jci.orgresearchgate.netelifesciences.org Ferroportin is the sole known cellular iron exporter in vertebrates and plays a crucial role in maintaining systemic iron homeostasis. medchemexpress.comnih.gov It is highly expressed in cells critical for iron absorption and recycling, such as duodenal enterocytes, macrophages, and hepatocytes. nih.gov

The regulation of iron levels is primarily managed by the hepcidin-ferroportin axis. tandfonline.com Hepcidin (B1576463), a peptide hormone produced by the liver, binds to ferroportin, leading to its internalization and subsequent degradation. nih.govtandfonline.com This action blocks the export of iron from cells into the plasma. jci.org Vamifeport mimics the action of hepcidin. jci.orgtandfonline.com By inhibiting ferroportin, it restricts iron availability in the bloodstream, a mechanism with therapeutic potential for conditions characterized by iron overload and ineffective erythropoiesis, such as β-thalassemia. jci.orgtandfonline.comcloudfront.net

Cryo-electron microscopy (cryo-EM) structures of human ferroportin in complex with Vamifeport have revealed that the inhibitor binds in the center of the transporter. researchgate.netelifesciences.org This binding site overlaps with the hepcidin binding site, providing a structural basis for the competitive relationship between Vamifeport and hepcidin. researchgate.netelifesciences.org This competitive inhibition mechanism allows Vamifeport to effectively block iron efflux from cells. researchgate.netmedchemexpress.com

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental in optimizing the therapeutic potential of a lead compound. For compounds related to this compound, SAR studies have been crucial in defining the structural requirements for potent biological activity.

In the context of ferroportin inhibition, the specific arrangement of functional groups in Vamifeport, which includes the this compound moiety, is critical for its inhibitory action. The binding of Vamifeport to ferroportin involves interactions with two hydrophobic pockets within the transporter. elifesciences.org One of these pockets is also involved in hepcidin binding, explaining their competitive nature. elifesciences.org The terminal aromatic groups of the inhibitor fit into these pockets. elifesciences.org

SAR studies have also been conducted on related pyrazolopyrimidine derivatives incorporating a this compound group for anti-mycobacterial activity. semanticscholar.org In these studies, modifications were made to various parts of the molecule. For instance, retaining a 3-(4-fluoro)phenyl group and an unsubstituted 5-phenyl group while varying substituents on the 7-(2-pyridylmethylamine) group showed that small, neutral groups with different electronic and lipophilic properties influenced activity. semanticscholar.org The introduction of a fluorine atom, as seen in this compound, is known to affect properties like lipophilicity and binding affinity, which can significantly impact biological efficacy. lookchem.com

Mechanistic Elucidation of Biological Actions

The mechanism of action for ferroportin inhibitors like Vamifeport, which contains the this compound scaffold, has been elucidated through structural and functional studies. Vamifeport acts as a hepcidin mimetic, inhibiting ferroportin-mediated iron export. jci.orgtandfonline.com

Structural studies have shown that Vamifeport binds to the central cavity of ferroportin, physically obstructing the iron efflux pathway. researchgate.netelifesciences.org This binding occurs in a region that overlaps with the hepcidin binding site, leading to competitive inhibition. researchgate.netelifesciences.org The binding of Vamifeport stabilizes ferroportin in both outward-facing and occluded conformations, preventing the conformational changes necessary for iron transport. researchgate.netelifesciences.org

Furthermore, similar to hepcidin, Vamifeport can trigger the ubiquitination, internalization, and subsequent degradation of ferroportin. jci.org This dual mechanism of action—both direct occlusion of the iron transport channel and reduction of ferroportin protein levels on the cell surface—contributes to its potent inhibition of cellular iron efflux. jci.org The introduction of point mutations in the Vamifeport binding pocket has been shown to reduce its affinity for ferroportin, confirming the importance of the identified binding site for its inhibitory activity. researchgate.netelifesciences.org

In Vitro and In Vivo Biological Assays

The biological activity of compounds containing the this compound structure has been evaluated in a range of in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Assays:

Ferroportin Binding and Iron Efflux Assays: In cellular assays, Vamifeport (VIT-2763) demonstrated the ability to block iron efflux with a potency similar to that of the natural hormone hepcidin. jci.org It was also shown to compete with hepcidin for binding to ferroportin. jci.org

Ferroportin Internalization and Ubiquitination Assays: These assays revealed that Vamifeport triggers the internalization and ubiquitination of ferroportin, mechanisms that lead to its degradation. jci.org

Inhibition of [3H]uridine Uptake: In studies of other compounds, derivatives have been tested for their inhibitory effects on nucleoside transporters like ENT1 and ENT2 using radiolabeled uridine (B1682114) uptake assays in transfected cell lines. frontiersin.org

In Vivo Assays:

Animal Models of β-thalassemia: In a mouse model of β-thalassemia (Hbbth3/+), oral administration of Vamifeport was shown to ameliorate anemia, improve ineffective erythropoiesis, and prevent the loading of iron in the liver. jci.orgcloudfront.net

Pharmacokinetic and Pharmacodynamic Studies in Healthy Volunteers: A Phase I clinical study in healthy human volunteers demonstrated that Vamifeport was generally well-tolerated and led to a temporary decrease in serum iron levels at sufficient doses. nih.gov

These assays have been instrumental in characterizing the pharmacological profile of ferroportin inhibitors and confirming their therapeutic potential.

Interactive Data Table: In Vitro Assay Results for Ferroportin Inhibitors

| Compound/Agent | Assay Type | Target | Result | Reference |

| Vamifeport (VIT-2763) | Iron Efflux Inhibition | Ferroportin | Potency comparable to hepcidin | jci.org |

| Vamifeport (VIT-2763) | Competitive Binding | Ferroportin | Competes with hepcidin for binding | jci.org |

| Vamifeport (VIT-2763) | Protein Internalization | Ferroportin | Triggers internalization and ubiquitination | jci.org |

| Hepcidin | Iron Efflux Inhibition | Ferroportin | Induces internalization and degradation | nih.govtandfonline.com |

Interactive Data Table: In Vivo Study Highlights for Vamifeport

| Study Type | Model | Key Findings | Reference |

| Preclinical Efficacy | Hbbth3/+ mouse model of β-thalassemia | Ameliorated anemia, improved ineffective erythropoiesis, prevented liver iron loading. | jci.orgcloudfront.net |

| Phase I Clinical Trial | Healthy Human Volunteers | Temporary decrease in serum iron levels, generally well-tolerated. | nih.gov |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. For (3-Fluoropyridin-2-yl)methanamine and its analogs, future research is focused on moving beyond traditional multi-step procedures towards more streamlined and sustainable processes.

Current research highlights several promising avenues. One approach involves the development of novel methods for creating substituted 3-fluoropyridines from readily available starting materials like ketone components. researchgate.net This can be achieved through photoredox coupling reactions, which utilize light energy to drive the chemical transformation, often under mild conditions. researchgate.net Another innovative strategy focuses on domino processes that allow for the construction of the pyridine (B92270) ring in a single, high-yield step without the need for noble metal catalysts. researchgate.net

A significant area of development is the use of advanced fluorinating reagents. For instance, hypervalent iodine(III) reagents, such as fluoroiodane, have been used for the fluorocyclisation of unsaturated precursors to create fluorinated heterocycles under mild and rapid conditions. le.ac.uk Researchers are also exploring metal-free reaction conditions, for example by using solvents like hexafluoroisopropanol (HFIP) to activate reagents through hydrogen bonding, thereby avoiding the use of silver-based promoters. le.ac.uk These methods not in only increase efficiency but also align with the principles of green chemistry by reducing metal waste.

Future synthetic research will likely focus on:

Catalytic Asymmetric Synthesis: Developing methods to produce enantiomerically pure this compound derivatives, which is crucial as different enantiomers of a chiral drug can have vastly different pharmacological activities.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Biocatalysis: Utilizing enzymes to perform specific synthetic transformations with high selectivity and under environmentally friendly conditions.

Exploration of New Pharmacological Targets and Therapeutic Applications

The structural motifs present in this compound make it a versatile scaffold for targeting a wide range of biological molecules. The pyridine ring is a common feature in many biologically active compounds, and the fluorine atom can enhance properties such as metabolic stability and binding affinity to target proteins. le.ac.uk

Emerging research suggests potential applications in several therapeutic areas. The 7-azaindole (B17877) structure, a bioisostere of the pyrrolopyridine core related to our compound of interest, is a prominent scaffold for kinase inhibitors, which are a critical class of drugs for cancer therapy. nih.gov By acting as a key building block, this compound can be used to generate libraries of compounds for screening against various kinases.

Furthermore, based on the known activities of similar fluorinated pyridine derivatives, there is potential for developing agents targeting neurological disorders. smolecule.com The ability of the fluorine atom to modulate lipophilicity can influence a molecule's capacity to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system (CNS). researchgate.net

Key future research directions include:

Target Deconvolution: For new bioactive compounds derived from this scaffold, identifying the specific molecular target is crucial. Techniques like target fishing and chemoproteomics will be essential. scielo.org.mx

Repurposing and Fragment-Based Screening: Using the this compound fragment to screen against a wide array of disease targets to uncover entirely new therapeutic applications.

In-depth Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives to understand how changes affect biological activity, leading to the optimization of lead compounds. nih.gov

Advanced Computational Modeling for Drug Discovery and Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling researchers to rationalize and accelerate the design and optimization of new drug candidates. nih.gov For a scaffold like this compound, computational methods offer a powerful means to predict its behavior and guide its development.

Computational approaches can be broadly categorized as structure-based or ligand-based. scielo.org.mxnih.gov If the three-dimensional structure of a biological target is known, structure-based methods like molecular docking can be used to predict how derivatives of this compound will bind. alliedacademies.org This allows for the virtual screening of large compound libraries to prioritize molecules for synthesis and experimental testing. nih.gov

When the target structure is unknown, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed. alliedacademies.org By analyzing a set of known active compounds, these methods can build models that identify the key structural features required for biological activity, which can then be used to design new, more potent molecules. alliedacademies.org

Future applications of computational modeling for this compound will likely involve:

Machine Learning and AI: Utilizing advanced algorithms to analyze vast datasets and predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.net

Molecular Dynamics Simulations: Simulating the dynamic interactions between a ligand and its target protein over time to gain a deeper understanding of the binding mechanism and stability.

De Novo Design: Using computational algorithms to design entirely new molecules based on the this compound fragment that are optimized to fit a specific target's binding site. alliedacademies.org

Table 1: Application of Computational Methods in Drug Discovery

| Computational Method | Description | Application for this compound |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Virtually screening derivatives against known targets (e.g., kinases) to prioritize synthesis. alliedacademies.org |

| QSAR | Correlates variations in the chemical structure of compounds with changes in their biological activity. | Developing models to predict the potency of new derivatives based on their structural features. alliedacademies.org |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creating a model to search for other compounds with similar features or to guide the design of new molecules. alliedacademies.org |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. | Filtering extensive virtual libraries containing the this compound core to find potential hits. nih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

Combinatorial chemistry and high-throughput screening (HTS) are powerful platforms that have revolutionized the early stages of drug discovery. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov this compound is an ideal "building block" for such libraries due to its functional groups that allow for easy chemical modification.

By systematically reacting this compound with a diverse set of chemical reactants, a vast library of derivatives can be generated. This library can then be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. nih.gov This process can quickly identify "hits"—compounds that show a desired biological effect. nih.gov

The integration of these methodologies is advancing with new technologies:

DNA-Encoded Libraries (DELs): This technology involves attaching a unique DNA tag to each molecule in a combinatorial library. This allows for the screening of massive libraries (billions of compounds) simultaneously, with the active compounds identified by sequencing their DNA tags. nih.gov this compound can be incorporated as a core scaffold in the synthesis of such libraries.

Focused Libraries: Instead of creating highly diverse libraries, computational insights can be used to design smaller, "focused" libraries of compounds that are more likely to be active against a specific target family, such as kinases. This improves the efficiency of screening. alliedacademies.org

High-Content Screening (HCS): This extension of HTS uses automated microscopy and imaging to assess the effects of compounds on cells, providing more detailed information than a simple activity assay.

The use of this compound as a versatile building block in these advanced screening strategies will undoubtedly accelerate the discovery of novel lead compounds for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Fluoropyridin-2-yl)methanamine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on pyridine precursors. For example, substituting a halogen at the 3-position of pyridine with a fluorinated group, followed by introduction of the methanamine moiety via reductive amination or catalytic hydrogenation. Optimization includes adjusting reaction temperature (e.g., 80–120°C for fluorination), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., excess NH₃ for amine formation). Microwave-assisted synthesis () can reduce reaction time and improve yield by 10–15% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (chemical shifts between -110 to -120 ppm for aromatic fluorides) .

- ¹H NMR : Confirms methanamine group integration (δ ~3.8 ppm for -CH₂NH₂) and pyridine ring protons (δ ~7.0–8.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₆H₇FN₂: 138.06 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., using SHELX for refinement ).

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials. Degradation products (e.g., amine oxides) can be monitored via TLC (Rf ~0.3 in EtOAc/hexane) or HPLC (C18 column, 0.1% TFA in mobile phase). Stability studies show <5% degradation over 6 months under optimal conditions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation; LC-MS analysis of air samples post-handling confirms residual levels <1 ppm. Spills should be neutralized with 10% acetic acid before disposal .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) reveal electron-withdrawing effects of the fluorine atom, activating the pyridine ring for SNAr reactions at the 2- and 4-positions. Experimental validation via kinetic studies (e.g., reaction with KCN in DMSO at 60°C) shows a 2.5× faster rate compared to non-fluorinated analogs . Retrosynthetic tools () prioritize routes with minimal steric hindrance .

Q. How are contradictory crystallographic data resolved for fluorinated pyridine derivatives?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., due to polymorphism) are addressed using SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids ( ). Twinning or disordered fluorine positions require high-resolution data (d-spacing <0.8 Å) and iterative refinement cycles. R-factors <5% indicate reliable structural models .

Q. What in vitro assays study the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

- Cellular Uptake Studies : Radiolabeled derivatives (³H/¹⁴C) track intracellular accumulation via scintillation counting.

- SAR Analysis : Modifications at the methanamine group (e.g., N-alkylation) correlate with potency changes. For example, N-methylation reduces solubility but increases logP by 0.8 units .

Q. How does fluorine substitution at the 3-position influence electronic properties?

- Methodological Answer : Hammett constants (σₚ = +0.43) quantify the electron-withdrawing effect, lowering the LUMO energy (-1.8 eV via DFT) and enhancing electrophilicity. Cyclic voltammetry shows a 150 mV anodic shift in reduction potential compared to non-fluorinated analogs, confirming increased electron deficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.